molecular formula C6H16N2O2 B12805924 Ethanol, 2,2'-(dimethylhydrazinylidene)bis- CAS No. 6339-14-6

Ethanol, 2,2'-(dimethylhydrazinylidene)bis-

Cat. No.: B12805924
CAS No.: 6339-14-6
M. Wt: 148.20 g/mol
InChI Key: KFVSCESMXWXDQO-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-(dimethylhydrazinylidene)bis- is a chemical compound with the molecular formula C6H16N2O2. It is also known by its systematic name, 2,2’-(dimethylhydrazono)bis-ethanol . This compound is characterized by the presence of two ethanol groups connected by a dimethylhydrazinylidene bridge, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2,2’-(dimethylhydrazinylidene)bis- typically involves the reaction of dimethylhydrazine with ethylene oxide under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of ethanol, 2,2’-(dimethylhydrazinylidene)bis- follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-(dimethylhydrazinylidene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Ethers, esters.

Scientific Research Applications

Ethanol, 2,2’-(dimethylhydrazinylidene)bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanol, 2,2’-(dimethylhydrazinylidene)bis- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2,2’-(dimethylhydrazono)di-
  • Ethanol, 2,2’-(dimethylhydrazinylidene)bis-

Uniqueness

Ethanol, 2,2’-(dimethylhydrazinylidene)bis- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its dual ethanol groups and dimethylhydrazinylidene bridge provide a versatile framework for chemical modifications and applications .

Properties

CAS No.

6339-14-6

Molecular Formula

C6H16N2O2

Molecular Weight

148.20 g/mol

IUPAC Name

2-[dimethylamino(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C6H16N2O2/c1-7(2)8(3-5-9)4-6-10/h9-10H,3-6H2,1-2H3

InChI Key

KFVSCESMXWXDQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(CCO)CCO

Origin of Product

United States

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